molecular formula C17H16ClNO5 B2463197 N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 304888-25-3

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2463197
CAS RN: 304888-25-3
M. Wt: 349.77
InChI Key: STENGGCBFQYSKB-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as DOC, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist who has contributed significantly to the development of psychedelic drugs. DOC is a potent hallucinogenic substance that has gained attention in the scientific community due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Synthesis and Polymer Applications

One area of research involves the synthesis and properties of polymers based on specific organic compounds. For example, the study by Hsiao et al. (2000) focuses on the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, highlighting the potential for creating materials with high thermal stability and solubility in polar solvents (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Pharmaceutical and Biological Research

Another significant area is the development of new pharmaceutical compounds. For instance, Nimbalkar et al. (2018) synthesized novel derivatives of benzamide with promising in vitro anti-tubercular activity, demonstrating the potential of specific organic compounds in addressing infectious diseases (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Molecular Interaction Studies

Research on molecular interactions is also prevalent. Shim et al. (2002) investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, illustrating the complex interplay between specific molecules and biological receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Mechanism of Action

Target of Action

The compound, N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, is a substituted alpha-methylated phenethylamine, a class of compounds commonly known as amphetamines . It acts as a selective 5-HT2A, and 5-HT2C receptor partial agonist . The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR). This receptor is involved in various functions, including smooth muscle contraction, platelet aggregation, and neurotransmission in the central nervous system .

Mode of Action

The compound’s interaction with its targets results in psychedelic effects that are mediated via its actions on the 5-HT2A receptor . The compound binds to the 5-HT2A receptor, leading to a series of intracellular events, including the release of calcium from intracellular stores and activation of the MAPK/ERK pathway, which ultimately leads to changes in gene expression .

Biochemical Pathways

The compound affects the serotonin pathway, specifically the 5-HT2A and 5-HT2C receptors . The activation of these receptors leads to the release of various neurotransmitters and neuromodulators in the brain, including dopamine and glutamate . These neurotransmitters play a crucial role in mood regulation, cognition, and perception.

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine

Result of Action

The compound’s action results in psychedelic effects, including open and closed eye visuals, increased awareness of sound and movement, and euphoria . It influences cognitive and perception processes of the brain . The compound’s effects show exhilarating clarity, and some overwhelming, humbling, and “composting”/interweaving effects .

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-21-14-8-11(15(22-2)7-10(14)18)19-17(20)16-9-23-12-5-3-4-6-13(12)24-16/h3-8,16H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STENGGCBFQYSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2COC3=CC=CC=C3O2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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